Cabazitaxel Impurity 15

Description

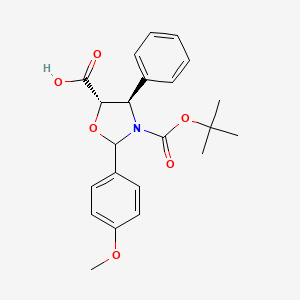

Structure

3D Structure

Properties

IUPAC Name |

(4R,5S)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c1-22(2,3)29-21(26)23-17(14-8-6-5-7-9-14)18(20(24)25)28-19(23)15-10-12-16(27-4)13-11-15/h5-13,17-19H,1-4H3,(H,24,25)/t17-,18+,19?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVWUXLRSKRKFZ-YTYFACEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(C(OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H]([C@H](OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling Cabazitaxel Impurity 15: A Technical Guide for Drug Development Professionals

In the landscape of modern oncology, the taxane class of chemotherapeutic agents remains a cornerstone in the treatment of various solid tumors. Cabazitaxel, a second-generation semi-synthetic taxane, has demonstrated significant clinical efficacy, particularly in the management of metastatic castration-resistant prostate cancer. As with any pharmaceutical agent, ensuring the purity and safety of the active pharmaceutical ingredient (API) is paramount. This technical guide provides an in-depth analysis of a key process-related impurity, "Cabazitaxel Impurity 15," offering critical insights for researchers, scientists, and drug development professionals involved in the characterization and control of Cabazitaxel and its related substances.

Executive Summary: The Critical Importance of Impurity Profiling

The control of impurities in pharmaceutical products is a mandate dictated by both regulatory bodies and the fundamental principles of patient safety. Impurities can arise from various sources, including the starting materials, synthetic route, degradation of the drug substance, and formulation excipients. Their presence, even in minute quantities, can potentially impact the efficacy and safety profile of the final drug product. Therefore, a thorough understanding of the identity, origin, and potential impact of each significant impurity is a non-negotiable aspect of drug development. This guide focuses on a specific process-related impurity encountered during the synthesis of Cabazitaxel, herein referred to as "this compound."

Identification and Physicochemical Properties of this compound

Through a comprehensive evaluation of data from various analytical sources and chemical supplier catalogs, this compound has been identified as the compound with the following definitive characteristics:

| Parameter | Value | Source(s) |

| Chemical Name | (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid | [1] |

| CAS Number | 859498-34-3 | [1] |

| Molecular Formula | C₂₂H₂₅NO₆ | [1] |

| Molecular Weight | 399.44 g/mol | [1] |

It is crucial to note that the nomenclature of impurities can sometimes be inconsistent across different commercial and academic sources. While some suppliers associate "Impurity 15" with the aforementioned compound, others may use different numbering systems. However, the convergence of the CAS number, molecular formula, and chemical name from multiple independent sources provides a high degree of confidence in this identification.

The Role of Impurity 15 as a Process-Related Impurity

This compound is not a degradation product of Cabazitaxel but rather a process-related impurity. Specifically, it is a chiral auxiliary or a side-chain precursor utilized in the semi-synthesis of taxanes. The core structure of Cabazitaxel is derived from 10-deacetylbaccatin III, a natural product extracted from the yew tree. The complex side chain at the C-13 position, which is crucial for its pharmacological activity, is attached through a series of synthetic steps. Molecules with the oxazolidine carboxylic acid scaffold, such as Impurity 15, are instrumental in controlling the stereochemistry during the attachment of this side chain.

The presence of this impurity in the final Cabazitaxel API signifies that it is an unreacted starting material or a byproduct from the side-chain synthesis that has been carried through the purification process. Its structural dissimilarity to the final Cabazitaxel molecule underscores the importance of robust and highly specific analytical methods for its detection and quantification.

Analytical Methodologies for the Detection and Quantification of this compound

The significant difference in polarity and chromophoric properties between Cabazitaxel and Impurity 15 necessitates the use of a well-developed chromatographic method for their separation and quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.

Recommended HPLC Method Parameters

While specific method parameters should be optimized and validated for individual laboratory conditions, a typical starting point for the analysis of Cabazitaxel and its related substances, including process-related impurities like Impurity 15, would involve the following:

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of both polar and non-polar compounds. |

| Mobile Phase A | Aqueous buffer (e.g., phosphate buffer pH 3.0) | Controls the ionization state of acidic and basic analytes, improving peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analytes from the column. |

| Elution Mode | Gradient | Necessary to resolve the highly polar Impurity 15 from the much less polar Cabazitaxel and other related substances within a reasonable runtime. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30-40 °C | Improves peak shape and reproducibility. |

| Detection Wavelength | 230 nm | A common wavelength for the detection of aromatic compounds like Cabazitaxel and its impurities. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Method Validation Considerations

Any analytical method used for impurity profiling must be rigorously validated according to ICH guidelines (Q2(R1)). Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the impurity peak from the main drug peak and other impurities.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Synthesis of (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid

Generalized Synthetic Workflow

Caption: Generalized synthetic pathway for oxazolidine carboxylic acids.

Conclusion and Recommendations

The accurate identification and control of "this compound," confirmed as (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid (CAS: 859498-34-3), is a critical aspect of ensuring the quality and safety of Cabazitaxel. As a process-related impurity originating from the side-chain synthesis, its levels in the final API should be carefully monitored and controlled.

It is recommended that drug development professionals:

-

Utilize a validated, specific, and sensitive HPLC method for the routine analysis of this impurity.

-

Source a qualified reference standard of this compound for method development, validation, and routine quality control.

-

Implement appropriate purification steps in the manufacturing process to effectively remove this impurity to a level that is compliant with regulatory requirements.

-

Maintain comprehensive documentation of the identification, characterization, and control of this and all other impurities.

By adhering to these principles, pharmaceutical manufacturers can ensure the consistent production of high-quality Cabazitaxel, ultimately safeguarding patient health.

References

- (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid. Protheragen. Accessed January 16, 2026. [Link available upon request]

- (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid. Echemi. Accessed January 16, 2026. [Link available upon request]

- (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid. ChemicalBook. Accessed January 16, 2026. [Link available upon request]

- Cabazitaxel Impurity 46. Simson Pharma Limited. Accessed January 16, 2026. [Link available upon request]

- ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. November 2005. [Link available upon request]

- Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method. Oriental Journal of Chemistry. 2017. [Link available upon request]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of Cabazitaxel Impurity 15

This guide provides a comprehensive overview of the synthesis and characterization of Cabazitaxel Impurity 15, a significant related substance in the manufacturing of the anti-cancer drug Cabazitaxel. This document is intended for researchers, scientists, and professionals in drug development and quality control, offering both theoretical insights and practical methodologies.

Introduction to Cabazitaxel and its Impurities

Cabazitaxel, marketed as Jevtana®, is a second-generation taxane that has demonstrated efficacy in the treatment of metastatic castration-resistant prostate cancer.[1][2][3] As a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III, its manufacturing process is complex and can lead to the formation of various process-related impurities and degradation products.[4][5][6] Regulatory bodies worldwide mandate the identification, quantification, and control of these impurities to ensure the safety and efficacy of the final drug product.[1]

This compound has been identified as (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid.[7] Its presence can be indicative of specific pathways in the synthesis or degradation of Cabazitaxel. A thorough understanding of its formation, synthesis, and characterization is therefore crucial for process optimization and quality assurance.

Unveiling this compound

A foundational aspect of managing pharmaceutical impurities is the precise knowledge of their chemical identity.

Chemical Structure and Properties

-

Chemical Name: (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid[7]

-

CAS Number: 859498-34-3[7][]

-

Molecular Formula: C₂₂H₂₅NO₆[7]

-

Molecular Weight: 399.44 g/mol [7]

The structure reveals an oxazolidine ring, which is often formed from the reaction of an amino alcohol with an aldehyde or ketone. In the context of Cabazitaxel synthesis, this impurity could potentially arise from starting materials or intermediates.

Proposed Synthesis of this compound

While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be proposed based on established organic chemistry principles. The following multi-step synthesis is designed to be a robust and reproducible method for obtaining this impurity for use as a reference standard.

Retrosynthetic Analysis

A logical approach to the synthesis of this compound involves the condensation of a protected amino acid derivative with an appropriate aldehyde. The key steps would be the formation of the oxazolidine ring and subsequent functional group manipulations.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of the Amino Alcohol Precursor

The synthesis would likely begin with a commercially available and suitably protected phenylserine derivative.

Step 2: Condensation and Cyclization to form the Oxazolidine Ring

The core of the synthesis involves the reaction of the amino alcohol with p-anisaldehyde in the presence of a suitable acid catalyst and a dehydrating agent to drive the equilibrium towards the formation of the oxazolidine ring.

Step 3: Protection of the Amine

The secondary amine in the oxazolidine ring is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O.

Step 4: Hydrolysis of the Ester

The final step would involve the selective hydrolysis of the ester group to yield the carboxylic acid, this compound.

Visualizing the Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Comprehensive Characterization of this compound

The definitive identification and purity assessment of the synthesized this compound are paramount. A multi-technique approach is essential for unambiguous characterization.

Analytical Workflow

A systematic analytical workflow ensures that all aspects of the compound's identity and purity are thoroughly examined.

Caption: Analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for determining the purity of this compound and for its quantification in Cabazitaxel drug substance and product.[9][10][11]

Protocol:

-

Column: A C18 column (e.g., Sunfire C18, 100 x 4.6 mm, 3.5 µm) is often suitable for separating taxane derivatives and their impurities.[9][12]

-

Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.05% formic acid in water) and an organic solvent (e.g., acetonitrile) is typically employed.[9][12]

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[9][12]

-

Detection: UV detection at 220 nm or 230 nm is generally appropriate for taxanes and their related compounds.[9][12][13]

-

Column Temperature: Maintaining a constant column temperature, for instance at 30°C or 40°C, ensures reproducibility.[10][13]

Expected Results: The chromatogram should show a single major peak corresponding to this compound, with any other peaks being well-resolved and below specified thresholds.

Mass Spectrometry (MS)

Mass spectrometry provides essential information about the molecular weight of the impurity, which is a critical piece of data for its identification.

Protocol:

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.[9]

-

Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap analyzer is recommended for accurate mass determination.

-

Mode: Both positive and negative ion modes should be evaluated to determine the optimal conditions for detecting the molecular ion.

Expected Results:

| Ion | Expected m/z (Positive Mode) | Expected m/z (Negative Mode) |

| [M+H]⁺ | 400.1703 | |

| [M+Na]⁺ | 422.1522 | |

| [M-H]⁻ | 398.1555 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra are required for a complete assignment.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (δ 7-8 ppm) corresponding to the phenyl and 4-methoxyphenyl groups.

-

Oxazolidine Ring Protons: Characteristic signals for the protons on the oxazolidine ring, with specific coupling patterns that can confirm the stereochemistry.

-

tert-Butyl Protons: A sharp singlet at approximately δ 1.4-1.5 ppm, integrating to nine protons, characteristic of the Boc protecting group.

-

Methoxy Protons: A singlet around δ 3.8 ppm corresponding to the -OCH₃ group.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbons: Resonances for the carboxylic acid and the carbamate carbonyls in the range of δ 150-180 ppm.

-

Aromatic Carbons: Signals in the δ 110-160 ppm region.

-

Oxazolidine Ring Carbons: Resonances in the aliphatic region, with chemical shifts indicative of their substitution.

-

tert-Butyl and Methoxy Carbons: Characteristic signals for the carbons of the Boc and methoxy groups.

Conclusion

The synthesis and characterization of this compound are critical for ensuring the quality and safety of Cabazitaxel. The proposed synthetic route provides a framework for obtaining this impurity as a reference standard. The detailed characterization workflow, employing a combination of HPLC, MS, and NMR, allows for the unambiguous identification and purity assessment of the synthesized material. This in-depth understanding empowers pharmaceutical scientists to better control impurities during drug development and manufacturing, ultimately contributing to the delivery of safer and more effective medicines to patients.

References

- Research Journal of Pharmacy and Technology. (n.d.). Cabazitaxel by RP-HPLC and LC-ESI-MS techniques.

- J-Stage. (n.d.). Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product.

- ResearchGate. (n.d.). Forced degradation studies of Cabazitaxel | Download Table.

- Veeprho. (n.d.). Cabazitaxel Impurities and Related Compound.

- ACS Publications. (2024). Synthesis, Characterization, and Control Strategies for Cabazitaxel-Related Substances at Scale. Organic Process Research & Development.

- Semantic Scholar. (n.d.). Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel.

- ResearchGate. (n.d.). Analytical Stress Degradation Studies of Cabazitaxel (A Semi synthetic Natural Taxoid) using Liquid Chromatography.

- (n.d.). RP-HPLC method for cabazitaxel assay and related substances.

- ACS Publications. (2024). Synthesis, Characterization, and Control Strategies for Cabazitaxel-Related Substances at Scale. Organic Process Research & Development.

- PubMed. (2021). Synthesis and biological evaluation of novel cabazitaxel analogues.

- Oriental Journal of Chemistry. (n.d.). Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method.

- ResearchGate. (2022). ANALYTICAL DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES AND ASSAY OF CABAZITAXEL IN CABAZITAXEL INJECTION DOSAGES FORM.

- Research Journal of Pharmacy and Technology. (n.d.). Separation, Characterization and quantification of Impurities and Identification of stress degradants of Cabazitaxel by RP-HPLC and LC-ESI-MS techniques.

- Google Patents. (n.d.). WO2013057260A1 - Cabazitaxel, related compounds and methods of synthesis.

- ResearchGate. (n.d.). Advance in synthesis of cabazitaxel.

- Protheragen. (n.d.). This compound.

- BOC Sciences. (n.d.). Cabazitaxel and Impurities.

- ResearchGate. (n.d.). A-new-synthesis-route-of-cabazitaxel.pdf.

- PubChem. (n.d.). Cabazitaxel.

Sources

- 1. veeprho.com [veeprho.com]

- 2. WO2013057260A1 - Cabazitaxel, related compounds and methods of synthesis - Google Patents [patents.google.com]

- 3. Cabazitaxel | C45H57NO14 | CID 9854073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel cabazitaxel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Protheragen [protheragen.ai]

- 9. rjptonline.org [rjptonline.org]

- 10. Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel | Semantic Scholar [semanticscholar.org]

- 11. RP-HPLC method for cabazitaxel assay and related substances. [wisdomlib.org]

- 12. rjptonline.org [rjptonline.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide for Drug Development Professionals

Introduction

Cabazitaxel, a second-generation taxane, is a potent chemotherapeutic agent employed in the treatment of metastatic castration-resistant prostate cancer. Its complex molecular architecture, featuring multiple chiral centers, presents significant challenges in its semi-synthesis, which typically commences from the naturally derived precursor, 10-deacetylbaccatin III (10-DAB). The control of impurities during the manufacturing process is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive examination of "Cabazitaxel Impurity 15," a critical process-related impurity, from its structural elucidation and mechanism of formation to its analytical detection and control strategies.

Unveiling this compound: Structure and Identity

This compound is identified as (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid . Its key identifiers are summarized in the table below.

| Parameter | Value |

| CAS Number | 859498-34-3 |

| Molecular Formula | C22H25NO6 |

| Molecular Weight | 399.44 g/mol |

Unlike many common impurities that are structural analogues or degradation products of the final API, Impurity 15 is a diastereomer of a key synthetic intermediate used in the construction of the C-13 side chain of Cabazitaxel. This distinction is crucial as it directs the control strategy towards the synthetic steps preceding the coupling with the taxane core.

The Genesis of a Process-Related Impurity: The C-13 Side Chain Synthesis

The synthesis of Cabazitaxel involves the esterification of the C-13 hydroxyl group of a protected 7,10-dimethoxy-10-DAB derivative with a protected β-amino acid side chain. This side chain is typically prepared in the form of a protected oxazolidine carboxylic acid. The desired stereochemistry for this intermediate is (4S,5R)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid . This compound is the undesired (2R,4R,5S) diastereomer.

The Intended Synthetic Pathway

The formation of the desired (4S,5R)-oxazolidine precursor is achieved through the condensation of L-threonine with p-anisaldehyde, followed by protection of the amino group. The stereochemistry of the starting L-threonine dictates the (4S,5R) configuration of the resulting oxazolidine ring.

The Formation Mechanism of this compound

The emergence of the (2R,4R,5S) diastereomer (Impurity 15) can be attributed to a loss of stereocontrol during the synthesis of the oxazolidine ring. This can occur through several mechanisms:

-

Epimerization at the C-2 Position: The C-2 position of the oxazolidine ring, derived from the aldehyde, is a chiral center. Under certain reaction conditions, particularly non-optimal pH or elevated temperatures, this center can epimerize. The formation of the Schiff base intermediate is reversible, and prolonged reaction times or the presence of acidic or basic catalysts can facilitate the formation of a thermodynamic mixture of diastereomers.

-

Starting Material Purity: The presence of D-threonine as an impurity in the L-threonine starting material would directly lead to the formation of the enantiomeric oxazolidine precursor, which could further complicate the impurity profile.

The diagram below illustrates the potential pathway for the formation of Impurity 15.

Analytical Control and Methodologies

The structural similarity between the desired side-chain precursor and Impurity 15 necessitates the use of high-resolution analytical techniques for their separation and quantification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most common technique for monitoring the levels of Impurity 15. Due to the diastereomeric nature of the impurity, specialized chiral stationary phases are often required for effective separation.

Protocol: Chiral HPLC Method for Diastereomeric Separation

-

Column: A chiral stationary phase column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose), is recommended. A typical dimension is 4.6 mm x 250 mm, with a 5 µm particle size.

-

Mobile Phase: An isocratic or gradient mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio should be optimized for baseline separation.

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

-

Column Temperature: The column should be thermostatically controlled, typically at 25°C, to ensure reproducible retention times.

-

Detection: UV detection at a wavelength where both the desired product and the impurity have significant absorbance, often around 230 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration.

-

Injection Volume: Typically 10-20 µL.

-

System Suitability: Before sample analysis, perform system suitability tests by injecting a standard mixture of the desired diastereomer and Impurity 15 to ensure adequate resolution (R > 1.5), tailing factor (T < 2.0), and theoretical plates (N > 2000).

| Parameter | Typical Value |

| Column | Chiral Polysaccharide-based |

| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 230 nm |

Control Strategies in the Manufacturing Process

The control of this compound is a critical aspect of the overall control strategy for the Cabazitaxel API. Since it is a process-related impurity originating from an early synthetic step, the focus is on preventing its formation and ensuring its removal in subsequent stages.

Raw Material Control

-

Stereochemical Purity of L-Threonine: The starting L-threonine should be tested for its enantiomeric purity to minimize the formation of enantiomeric impurities in the side chain synthesis.

Process Parameter Optimization

-

Reaction Conditions: The condensation reaction to form the oxazolidine ring should be carefully optimized. This includes controlling the reaction temperature, time, and the type and amount of any catalyst used to favor the kinetically controlled formation of the desired (4S,5R) diastereomer and minimize epimerization.

-

pH Control: Maintaining a neutral or slightly acidic pH can help to suppress side reactions and epimerization.

Purification and In-Process Controls

-

Crystallization: The desired (4S,5R)-oxazolidine carboxylic acid intermediate is typically a crystalline solid. Selective crystallization can be a highly effective method for purging the undesired Impurity 15, which may remain in the mother liquor.

-

In-Process HPLC Monitoring: Regular in-process monitoring of the diastereomeric ratio using a validated chiral HPLC method is essential to ensure that the level of Impurity 15 is below the acceptance criteria before proceeding to the next synthetic step.

Regulatory Perspective and Conclusion

Regulatory agencies such as the FDA and EMA, following the principles outlined in the ICH Q3A(R2) guideline on impurities in new drug substances, require a thorough understanding and control of process-related impurities.[1] For diastereomeric impurities like this compound, it is crucial to demonstrate that the manufacturing process consistently controls their levels to within acceptable limits. The qualification threshold for impurities is determined based on the maximum daily dose of the drug.

References

-

Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II) . MDPI. [Link]

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations . MDPI. [Link]

-

Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode . PubMed. [Link]

-

Separation of diastereoisomers of DuP 105, a novel oxazolidinone antibacterial agent, by supercritical fluid chromatography on a Chiralcel OD column . PubMed. [Link]

-

The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of α-Substituted Alanine Esters . CHIMIA. [Link]

-

New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives . ResearchGate. [Link]

-

Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions . MDPI. [Link]

-

ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) . ICH. [Link]

Sources

The Genesis of an Impurity: A Technical Guide to the Formation of Cabazitaxel Impurity 15

This in-depth technical guide provides a comprehensive analysis of the formation mechanism of Cabazitaxel Impurity 15, a critical related substance in the manufacturing and stability testing of the potent anti-cancer agent, Cabazitaxel. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and quality control of taxane-based pharmaceuticals.

Executive Summary

Cabazitaxel, a second-generation taxane, has demonstrated significant efficacy in the treatment of metastatic castration-resistant prostate cancer.[1] As with any pharmaceutical agent, the control of impurities is paramount to ensure patient safety and product efficacy. This compound, identified as (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid[2], is a process-related impurity that can arise during the synthesis of the C-13 side chain of Cabazitaxel. This guide will elucidate the chemical origins of this impurity, providing a detailed mechanistic understanding of its formation. Furthermore, it will present established analytical methodologies for its detection and characterization, alongside a discussion of control strategies.

Unraveling the Structures: Cabazitaxel and Its Impurity 15

Cabazitaxel is a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III (10-DAB)[3][4]. Its complex structure features a tetracyclic diterpenoid core and a crucial C-13 ester side chain, which is essential for its microtubule-stabilizing activity[5].

This compound , with the CAS number 859498-34-3 and molecular formula C22H25NO6[2], is not a degradation product of the final Cabazitaxel molecule under typical stress conditions. Instead, its structure suggests it is an intermediate or by-product formed during the synthesis of the C-13 side chain. The key structural features of Impurity 15 are the oxazolidine ring, the Boc-protecting group, and the presence of a p-methoxyphenyl group.

The Formation Mechanism: A Tale of Condensation

The formation of this compound is a classic example of a condensation reaction between a 1,2-amino alcohol and an aldehyde, resulting in the formation of a stable five-membered oxazolidine ring[6]. The likely precursors to this impurity are key reagents used in the synthesis of the Cabazitaxel side chain.

The Key Players: Precursors to Impurity 15

-

(2R, 3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid: This is a protected form of phenylisoserine, a fundamental building block for the C-13 side chain of taxanes like Docetaxel and Cabazitaxel. This molecule provides the 1,2-amino alcohol functionality necessary for oxazolidine formation.

-

p-Anisaldehyde (4-methoxybenzaldehyde): This aromatic aldehyde is often used as a protecting group for diols or as a reagent in other synthetic steps. Its methoxy-substituted phenyl ring is incorporated into the structure of Impurity 15.

The Mechanistic Pathway

The formation of this compound proceeds through the acid-catalyzed reaction between the Boc-protected phenylisoserine derivative and p-anisaldehyde. The mechanism can be described in the following steps:

-

Protonation of the Aldehyde: The reaction is initiated by the protonation of the carbonyl oxygen of p-anisaldehyde, which increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by the Amine: The nitrogen atom of the amino group in the phenylisoserine derivative acts as a nucleophile and attacks the activated carbonyl carbon of p-anisaldehyde.

-

Formation of a Hemiaminal Intermediate: This attack leads to the formation of a hemiaminal intermediate.

-

Intramolecular Cyclization: The hydroxyl group at the C-2 position of the phenylisoserine derivative then acts as an intramolecular nucleophile, attacking the same carbon atom.

-

Dehydration: Subsequent loss of a water molecule results in the formation of the stable oxazolidine ring, yielding this compound.

The following diagram illustrates this proposed formation mechanism:

Caption: Proposed formation pathway of this compound.

Analytical Detection and Characterization

The detection and quantification of this compound are typically achieved using high-performance liquid chromatography (HPLC) with UV detection. Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Experimental Protocol: HPLC Method for Impurity Profiling

Objective: To develop a stability-indicating HPLC method for the separation and quantification of Cabazitaxel and its related substances, including Impurity 15.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

-

Chromatographic data system for data acquisition and processing.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

Time (min) % Mobile Phase B 0 30 25 70 30 70 31 30 | 40 | 30 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Accurately weigh and dissolve the Cabazitaxel drug substance or product in a suitable diluent (e.g., acetonitrile:water, 1:1 v/v) to a final concentration of 1 mg/mL.

-

Prepare a reference standard solution of this compound at a known concentration.

-

Prepare a spiked sample by adding a known amount of the Impurity 15 reference standard to the Cabazitaxel sample solution to confirm peak identification and resolution.

Data Analysis:

-

Identify the peak corresponding to Impurity 15 by comparing its retention time with that of the reference standard.

-

Quantify the impurity using the area percentage method or by external standard calibration.

The following diagram outlines the experimental workflow for impurity analysis:

Caption: Experimental workflow for the analysis of this compound.

Control Strategies

The control of this compound primarily relies on a thorough understanding of the synthetic process and the implementation of appropriate control measures.

-

Raw Material Control: Strict quality control of the starting materials, particularly the Boc-protected phenylisoserine derivative and any aldehyde reagents, is crucial. This includes testing for the presence of residual p-anisaldehyde.

-

Process Parameter Optimization: The reaction conditions for the synthesis of the C-13 side chain, such as temperature, reaction time, and the type and amount of acid catalyst, should be carefully optimized to minimize the formation of Impurity 15.

-

Purification: Effective purification steps, such as crystallization or chromatography, should be in place to remove any formed Impurity 15 from the final side chain intermediate before its coupling with the baccatin core.

-

In-Process Controls: Implementing in-process controls to monitor the levels of Impurity 15 at critical stages of the synthesis can provide an early indication of any process deviations.

Conclusion

This compound is a process-related impurity that arises from the condensation of a Boc-protected phenylisoserine derivative and p-anisaldehyde during the synthesis of the Cabazitaxel C-13 side chain. A comprehensive understanding of its formation mechanism is essential for developing effective control strategies to ensure the quality and safety of the final drug product. The implementation of robust analytical methods for its detection and quantification, coupled with stringent control of raw materials and optimization of process parameters, are key to minimizing the levels of this impurity in the final active pharmaceutical ingredient.

References

-

PubMed. (2021). Synthesis and biological evaluation of novel cabazitaxel analogues. Available at: [Link]

-

ResearchGate. (2012). A new synthesis route of cabazitaxel. Available at: [Link]

-

Drugs.com. (2023). Cabazitaxel Side Effects: Common, Severe, Long Term. Available at: [Link]

-

Oncology News Central. (2021). Cabazitaxel: uses, dosing, warnings, adverse events, interactions. Available at: [Link]

-

TGA. (2012). Product Information for cabazitaxel. Available at: [Link]

-

FDA. (2021). Cabazitaxel Injection Label. Available at: [Link]

-

ResearchGate. (n.d.). Structure of cabazitaxel, 11 a semi-synthetic taxane anticancer drug. Available at: [Link]

-

Macmillan Cancer Support. (n.d.). Cabazitaxel. Available at: [Link]

-

Autechaux Industries. (n.d.). (2R,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid. Available at: [Link]

-

Pharmaffiliates. (n.d.). Cabazitaxel-impurities. Available at: [Link]

-

MDPI. (2024). An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III. Available at: [Link]

-

PubMed Central. (2014). Preclinical profile of cabazitaxel. Available at: [Link]

-

Research Journal of Pharmacy and Technology. (2019). Cabazitaxel by RP-HPLC and LC-ESI-MS techniques. Available at: [Link]

-

Veeprho. (n.d.). Cabazitaxel Impurities and Related Compound. Available at: [Link]

-

MDPI. (2022). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Available at: [Link]

-

Wikipedia. (n.d.). Oxazolidine. Available at: [Link]

-

PubChem. (n.d.). Cabazitaxel. Available at: [Link]

Sources

An In-depth Technical Guide to Cabazitaxel Impurity 15: From Synthesis to Control in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cabazitaxel Impurity 15, a critical process-related impurity encountered during the synthesis of the antineoplastic agent Cabazitaxel. The guide elucidates the chemical identity of this impurity, its origin within the synthetic pathway of the Cabazitaxel side chain, and its potential impact on the quality, safety, and efficacy of the final drug product. We will explore the regulatory landscape governing impurities in active pharmaceutical ingredients (APIs), detail analytical methodologies for the detection and quantification of this compound, and outline strategic approaches for its control during drug development and manufacturing. This document is intended to serve as a valuable resource for researchers, analytical scientists, and process chemists working with Cabazitaxel and other taxane derivatives.

Introduction to Cabazitaxel and the Imperative of Impurity Profiling

Cabazitaxel, marketed under the trade name Jevtana®, is a second-generation, semi-synthetic taxane derivative that has demonstrated significant efficacy in the treatment of metastatic castration-resistant prostate cancer, particularly in patients who have developed resistance to docetaxel.[1][2] Its mechanism of action involves the stabilization of microtubules, leading to the arrest of cell division and subsequent apoptosis in rapidly proliferating cancer cells.[1]

The synthesis of Cabazitaxel is a complex multi-step process, typically starting from 10-deacetylbaccatin III (10-DAB), a natural precursor extracted from the needles of the yew tree.[3] This intricate synthesis inherently carries the risk of generating various impurities, including starting materials, intermediates, by-products, and degradation products.[4] The presence of such impurities, even in minute quantities, can potentially compromise the safety, efficacy, and stability of the final drug product.[5] Therefore, rigorous identification, characterization, and control of impurities are mandated by global regulatory authorities such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

This guide focuses on a specific process-related impurity, "this compound," providing a detailed examination of its role and management in the context of Cabazitaxel drug development.

Unveiling this compound: Identity and Origin

2.1. Chemical Identity

This compound is chemically identified as (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid . Its molecular formula is C₂₂H₂₅NO₆, and it has a molecular weight of 399.44 g/mol . The assigned CAS number for this compound is 859498-34-3 .

2.2. Origin: A Side-Chain Precursor

Based on its chemical structure, this compound is not a degradation product of the final Cabazitaxel molecule but rather a key intermediate or precursor used in the synthesis of the C-13 side chain of Cabazitaxel. The synthesis of Cabazitaxel involves the esterification of the C-13 hydroxyl group of a protected baccatin derivative with a suitably protected (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid side chain.[3][6]

The oxazolidine ring in Impurity 15 serves as a protecting group for the amino and hydroxyl functionalities of the phenylisoserine side chain during synthesis. The stereochemistry of Impurity 15—specifically the (2R,4R,5S) configuration—is crucial for establishing the desired (2R,3S) stereochemistry of the side chain in the final Cabazitaxel molecule. The control of stereochemistry is a fundamental aspect of organic synthesis, as different stereoisomers can have vastly different pharmacological and toxicological properties.[7][8]

The formation of this oxazolidine intermediate allows for the selective and controlled coupling with the taxane core. However, any unreacted intermediate or side-products from its synthesis can potentially carry through to the final API, thus necessitating strict control.

Diagram: The Role of Impurity 15 in Cabazitaxel Synthesis

Caption: Synthetic pathway illustrating the role of Impurity 15 as a key side-chain intermediate.

Regulatory Framework and Acceptance Criteria

The control of impurities in new drug substances is governed by the ICH Q3A(R2) guideline. This guideline establishes thresholds for reporting, identification, and qualification of impurities.

| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |

| Reporting Threshold | 0.05% | 0.03% |

| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |

| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.

For an impurity like this compound, which is a process-related intermediate, its level in the final API must be controlled to be as low as is reasonably practicable. If its presence is consistently above the identification threshold, its structure must be elucidated, and if it exceeds the qualification threshold, its biological safety must be established.

Analytical Methodologies for Detection and Quantification

The primary analytical technique for the separation and quantification of Cabazitaxel and its impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , often coupled with UV detection.[4][9][10][11] For structural elucidation and characterization of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[4]

4.1. Experimental Protocol: RP-HPLC Method for Cabazitaxel and Its Impurities

The following is a representative, generalized protocol based on published methods for the analysis of Cabazitaxel and its related substances.[4][11] This method should be validated according to ICH Q2(R1) guidelines for its intended use.

Step 1: Chromatographic System

-

HPLC System: A gradient-capable HPLC system with a UV-Vis detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Column Temperature: 30-40 °C.

-

Detector Wavelength: 230 nm.

-

Injection Volume: 10-20 µL.

-

Flow Rate: 1.0 mL/min.

Step 2: Mobile Phase Preparation

-

Mobile Phase A: 0.02 M sodium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: A typical gradient might start with a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the more non-polar compounds, including Cabazitaxel and its impurities.

Step 3: Sample and Standard Preparation

-

Diluent: A mixture of acetonitrile and water.

-

Standard Solution: Prepare a stock solution of Cabazitaxel reference standard and a separate stock solution of this compound reference standard in the diluent. Prepare working standards by appropriate dilution.

-

Sample Solution: Accurately weigh and dissolve the Cabazitaxel drug substance in the diluent to a known concentration.

Step 4: Analysis and Data Interpretation

-

Inject the blank (diluent), standard solutions, and sample solution into the chromatograph.

-

Identify the peaks corresponding to Cabazitaxel and Impurity 15 based on their retention times compared to the reference standards.

-

Quantify the amount of Impurity 15 in the sample using the peak area and the response factor determined from the standard.

Diagram: Analytical Workflow for Impurity Profiling

Caption: A typical workflow for the analysis of this compound.

Control Strategies in Drug Development

A robust control strategy for this compound is essential and should be implemented throughout the drug development lifecycle. This strategy should be based on a thorough understanding of the manufacturing process and the principles of Quality by Design (QbD).

5.1. Raw Material Control

The quality of starting materials for the synthesis of the side chain is paramount. Specifications for these materials should be established to minimize the formation of related impurities.

5.2. Process Optimization and In-Process Controls

-

Reaction Conditions: Optimize the conditions of the coupling reaction between the side chain (Impurity 15) and the baccatin core to maximize yield and minimize unreacted starting materials. This includes temperature, reaction time, and the choice of coupling agents.

-

Purification Steps: Implement effective purification steps, such as crystallization or chromatography, to remove Impurity 15 from the downstream intermediates and the final API.

-

In-Process Controls (IPCs): Monitor the levels of Impurity 15 at critical steps in the manufacturing process to ensure that the process remains in a state of control.

5.3. Final Drug Substance Specification

A specific acceptance criterion for this compound should be included in the final drug substance specification. This limit should be justified based on batch data from the manufacturing process and the qualification threshold established by ICH guidelines.

Impact on Drug Safety and Efficacy

-

Introduce Toxicity: The impurity itself may have an undesirable toxicological profile.[5]

-

Alter Efficacy: Impurities can potentially reduce the therapeutic efficacy of the API by lowering its overall purity.

-

Affect Stability: The presence of impurities can impact the stability of the drug substance and the formulated drug product.

Given that Impurity 15 is a precursor, its pharmacological activity is likely to be significantly different from that of the final Cabazitaxel molecule. Therefore, its presence in the final API is undesirable and must be strictly controlled.

Conclusion

This compound, a key intermediate in the synthesis of the C-13 side chain of Cabazitaxel, represents a critical quality attribute that must be carefully controlled throughout the drug development and manufacturing process. A thorough understanding of its origin, coupled with the implementation of robust analytical methods and a comprehensive control strategy, is essential to ensure the consistent quality, safety, and efficacy of the Cabazitaxel drug product. This guide has provided a framework for understanding and managing this important process-related impurity, in line with global regulatory expectations.

References

- U.S. Patent No. 5,847,170. (1998). Taxoids, their preparation and pharmaceutical compositions containing them.

- U.S. Patent Application No. US20130116444A1. (2013). Process for cabazitaxel, and intermediates thereof.

- Chinese Patent No. CN115057833A. (2022). Synthetic route and intermediate compound of anticancer drug cabazitaxel.

- WIPO Patent Application No. WO2013057260A1. (2013). Cabazitaxel, related compounds and methods of synthesis.

- Chinese Patent No. CN104292188A. (2015). Cabazitaxel synthetic method.

-

Hemchand, S., Babu, R. R. C., & Annapurna, M. M. (2018). Separation, Characterization and quantification of Impurities and Identification of stress degradants of Cabazitaxel by RP-HPLC and LC-ESI-MS techniques. Research Journal of Pharmacy and Technology, 11(11), 4961-4970. [Link]

-

RP-HPLC method for cabazitaxel assay and related substances. (2024). In Press. [Link]

-

Li, C., Lan, G., Hang, T., & Song, M. (2015). Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel. Chromatographia, 78(11-12), 735–744. [Link]

-

Rao, B. S., & Kumar, B. R. (2017). Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method. Oriental Journal of Chemistry, 33(4), 2045-2053. [Link]

-

Pharmaffiliates. (n.d.). (4S,5S)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid. [Link]

-

Kort, A., Hillebrand, M. J. X., Cirkel, G. A., Voest, E. E., Schinkel, A. H., Rosing, H., Schellens, J. H. M., & Beijnen, J. H. (2013). Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 925, 117-123. [Link]

-

New Drug Approvals. (2014, March 20). Cabazitaxel. [Link]

-

Mita, A. C., Denis, L. J., Rowinsky, E. K., Debono, J. S., Goetz, A. D., Ochoa, L., Forouzesh, B., & Beeram, M. (2009). Preclinical profile of cabazitaxel. Investigational New Drugs, 27(5), 419-430. [Link]

- U.S. Patent Application No. US20130211109A1. (2013). Crystalline forms of cabazitaxel and process for preparation thereof.

-

Cancer Care Ontario. (n.d.). cabazitaxel. [Link]

-

Singh, S., Kumar, A., & Singh, S. (2023). Chemotherapeutic properties and side-effects associated with the clinical practice of terpene alkaloids: paclitaxel, docetaxel, and cabazitaxel. Frontiers in Pharmacology, 14, 1159938. [Link]

-

Drugs.com. (n.d.). Cabazitaxel Monograph for Professionals. [Link]

-

Alum, B. N. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. RESEARCH INVENTION JOURNAL OF SCIENTIFIC AND EXPERIMENTAL SCIENCES, 3(3), 69-74. [Link]

-

Crow, J. M. (2025, December 2). Exquisite stereochemical control will allow creation of millions of unique polymers. Chemistry World. [Link]

Sources

- 1. cancercareontario.ca [cancercareontario.ca]

- 2. Chemotherapeutic properties and side-effects associated with the clinical practice of terpene alkaloids: paclitaxel, docetaxel, and cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20130116444A1 - Process for cabazitaxel, and intermediates thereof - Google Patents [patents.google.com]

- 4. rjptonline.org [rjptonline.org]

- 5. drugs.com [drugs.com]

- 6. CN104292188A - Cabazitaxel synthetic method - Google Patents [patents.google.com]

- 7. rijournals.com [rijournals.com]

- 8. Chemists control synthetic polymer stereochemistry using DNA-inspired technique | Chemistry World [chemistryworld.com]

- 9. RP-HPLC method for cabazitaxel assay and related substances. [wisdomlib.org]

- 10. Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel | Semantic Scholar [semanticscholar.org]

- 11. Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method – Oriental Journal of Chemistry [orientjchem.org]

Certificate of Analysis for Cabazitaxel Impurity 15: A Technical Guide

This guide provides an in-depth analysis of the essential components of a Certificate of Analysis (CoA) for Cabazitaxel Impurity 15, a critical reference standard for researchers, scientists, and drug development professionals. Understanding the nuances of a CoA is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products.[1] This document will delve into the scientific integrity and logical framework that underpins a comprehensive CoA for this specific impurity, moving beyond a simple checklist to explain the causality behind the analytical choices.

The Critical Role of Impurity Profiling in Drug Development

Impurity profiling is a cornerstone of pharmaceutical quality control, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs) and their final drug products.[2][3] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as ICH Q3A(R2) for impurities in new drug substances, to safeguard public health.[2] These guidelines necessitate the identification, quantification, and control of impurities that may arise during synthesis, formulation, or storage.[2] Even trace amounts of impurities can have unintended pharmacological or toxicological effects, making their precise characterization essential.[4]

Cabazitaxel, a potent anti-cancer agent, is no exception.[5][6] Its complex synthesis and potential for degradation necessitate a thorough understanding of its impurity profile.[7][8] this compound is one such related substance that must be monitored and controlled. A certified reference material of this impurity, accompanied by a robust CoA, is indispensable for the development and validation of analytical methods to ensure the quality of Cabazitaxel.

Deconstructing the Certificate of Analysis for this compound

A Certificate of Analysis is more than a mere summary of test results; it is a testament to the quality and purity of a reference standard.[9][10] For this compound, the CoA serves as a foundational document for analytical method validation and routine quality control testing of Cabazitaxel drug substance and product.

Identification and General Properties

This section provides the fundamental identifiers for the specific batch of the reference standard.

| Parameter | Specification |

| Product Name | This compound |

| Synonyms | (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid[11] |

| Catalog Number | PIMP17438[11] |

| Batch/Lot Number | [Specific to the batch] |

| CAS Number | 859498-34-3[11] |

| Molecular Formula | C22H25NO6[11] |

| Molecular Weight | 399.44 g/mol [11] |

| Appearance | [e.g., White to off-white solid] |

| Solubility | [e.g., Soluble in acetonitrile, methanol] |

The accuracy of these fundamental details is the first step in ensuring traceability and proper use of the reference standard.

Purity and Assay: The Core of the CoA

The determination of purity is a critical aspect of the CoA. For a reference standard like this compound, a high-performance liquid chromatography (HPLC) method is the industry standard for assessing purity.[5][6][8]

Experimental Protocol: Purity Determination by RP-HPLC

A stability-indicating reverse-phase HPLC (RP-HPLC) method is essential for separating this compound from the API and other related substances.[5][12]

-

Instrumentation: A validated HPLC system equipped with a UV detector is used.

-

Column: A C18 column (e.g., Sunfire C18, 150 x 4.6 mm, 3.5 µm) is a common choice for taxane analysis.[12]

-

Mobile Phase: A gradient elution is typically employed for optimal separation. For instance:

-

Gradient Program: A carefully optimized gradient program is necessary to achieve separation of all relevant impurities.

-

Flow Rate: A typical flow rate is around 1.3 mL/min.[12]

-

Column Temperature: Maintaining a constant column temperature, for example, at 30°C, ensures reproducibility.[12]

-

Detection Wavelength: Detection is commonly performed at 230 nm.[12]

-

Injection Volume: A precise volume, such as 10 µL, is injected.[6]

-

Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total peak area.

| Analytical Test | Method | Specification | Result |

| Purity (by HPLC) | RP-HPLC | ≥ 98.0% | [Actual batch result] |

| Assay (by HPLC, on as-is basis) | RP-HPLC | [Typically not specified for an impurity standard] | [Reported for information] |

dot

Caption: Spectroscopic techniques for structural confirmation.

Physicochemical Properties

This section includes other important physical and chemical properties of the reference standard.

| Analytical Test | Method | Specification | Result |

| Water Content | Karl Fischer Titration | ≤ 1.0% | [Actual batch result] |

| Residual Solvents | Gas Chromatography (GC) | Complies with ICH Q3C | [List of solvents and their levels] |

| Loss on Drying | Gravimetric | ≤ 1.0% | [Actual batch result] |

A low water content and minimal residual solvents are crucial for the accurate weighing and preparation of standard solutions.

The Importance of a Self-Validating System

Every protocol described in a CoA should be part of a self-validating system. This means that the analytical methods used have been validated according to ICH guidelines to demonstrate their suitability for their intended purpose. [5][6]Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

While the full validation report is not part of the CoA, the use of validated methods should be stated.

Conclusion: The CoA as a Cornerstone of Quality

The Certificate of Analysis for this compound is a critical document that underpins the quality and reliability of analytical data in pharmaceutical development. It provides the necessary assurance that the reference standard is of sufficient purity and has been thoroughly characterized. For researchers and scientists, a comprehensive understanding of the information presented in a CoA is not just a matter of compliance but a fundamental aspect of good scientific practice.

References

- J-Stage. (n.d.). Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product.

- (2024, October 1). RP-HPLC method for cabazitaxel assay and related substances.

- (2024, November 18). Impurity profile-API.

- Research Journal of Pharmacy and Technology. (n.d.). Cabazitaxel by RP-HPLC and LC-ESI-MS techniques.

- (2024, December 3). Ich guidelines for impurity profile.

- Research Journal of Pharmacy and Technology. (n.d.). Separation, Characterization and quantification of Impurities and Identification of stress degradants of Cabazitaxel by RP-HPLC and LC-ESI-MS techniques.

- Lachman Consultants. (2024, February 16). Do You Know Your Product's Impurity Profile?

- Aquigen Bio Sciences. (n.d.). The Role of API Impurity Profiling in Drug Development.

- Oriental Journal of Chemistry. (n.d.). Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method.

- ijdra. (2020, December 15). Regulatory aspects of Impurity profiling.

- ResearchGate. (2022, January 24). (PDF) ANALYTICAL DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES AND ASSAY OF CABAZITAXEL IN CABAZITAXEL INJECTION DOSAGES FORM.

- gmp-compliance.org. (n.d.). The International Pharmaceutical Excipients Council - Certificate of Analysis Guide.

- Pharmaceutical Technology. (2018, April 2). Certificates of Analysis: Don't Trust, Verify.

- Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry?

- World Health Organization (WHO). (n.d.). Annex 4.

- (n.d.). Rate-pH profiles for the degradation of cabazitaxel in buffers at 60 ?C and 80 ?C (n = 3).

- Pharmaffiliates. (n.d.). Cabazitaxel-impurities.

- Protheragen. (n.d.). This compound.

- Veeprho. (n.d.). Cabazitaxel Impurities and Related Compound.

Sources

- 1. The Role of API Impurity Profiling in Drug Development [aquigenbio.com]

- 2. Impurity profile-API [moleculematters.com]

- 3. Ich guidelines for impurity profile [wisdomlib.org]

- 4. ijdra.com [ijdra.com]

- 5. RP-HPLC method for cabazitaxel assay and related substances. [wisdomlib.org]

- 6. rjptonline.org [rjptonline.org]

- 7. Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product [jstage.jst.go.jp]

- 8. rjptonline.org [rjptonline.org]

- 9. pharmtech.com [pharmtech.com]

- 10. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]

- 11. This compound - Protheragen [protheragen.ai]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cabazitaxel Impurity 15: Synthesis, Characterization, and Control

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Cabazitaxel Development

Cabazitaxel, a potent second-generation taxane, represents a significant advancement in the treatment of metastatic castration-resistant prostate cancer.[1][2] Its complex semi-synthetic manufacturing process, however, can lead to the formation of various impurities. Meticulous identification, characterization, and control of these impurities are paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[2] This guide provides a comprehensive technical overview of a key process-related impurity, Cabazitaxel Impurity 15, offering insights into its origin, chemical properties, and the analytical methodologies required for its control.

Unveiling this compound: A Process-Related Intermediate

Based on available data, this compound is not a degradation product but rather a process-related impurity, likely a chiral auxiliary or an intermediate used in the asymmetric synthesis of the Cabazitaxel side chain. Its chemical identity is crucial for understanding its potential impact on the final drug substance.

Chemical Name: (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid

CAS Number: 859498-34-3

This compound's structure suggests its role in stereoselectively introducing the correct chirality during the synthesis of the C13 side chain of taxanes, a critical step in ensuring the pharmacological activity of the final molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is vital for the development of appropriate analytical methods and for understanding its behavior during the manufacturing process.

| Property | Value |

| Molecular Formula | C₂₂H₂₅NO₆ |

| Molecular Weight | 399.44 g/mol |

| Appearance | Typically an off-white or white solid |

| Solubility | Soluble in organic solvents like methanol |

Supplier and Availability of this compound Reference Standard

The availability of a well-characterized reference standard for this compound is essential for accurate identification and quantification in Cabazitaxel API and drug products. Several specialized chemical suppliers offer this impurity for research and quality control purposes.

| Supplier | Product Name | CAS Number | Notes |

| Protheragen | This compound | 859498-34-3 | For research use only. |

| Veeprho | This compound | 859498-34-3 | Leading supplier of impurity reference standards. |

| BOC Sciences | This compound | 859498-34-3 | Purity > 95%. |

| Axios Research | This compound | 859498-34-3 | Catalogue #: AR-C01023 |

| Pharmaffiliates | Cabazitaxel Impurities | - | Offers a wide range of Cabazitaxel impurities. |

| Hemarsh Technologies | Cabazitaxel Impurities | - | Manufacturer of Cabazitaxel impurities. |

| Density Pharmachem | This compound | N/A | Brand: CATO. |

| ChemicalBook | (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid | 859498-34-3 | Provides information and supplier listings. |

Note: Availability and product specifications should be confirmed directly with the suppliers.

The Synthetic Pathway: Understanding the Origin of Impurity 15

The presence of this compound is intrinsically linked to the synthetic route employed for Cabazitaxel. Chiral auxiliaries, such as this oxazolidine carboxylic acid derivative, are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is cleaved. Incomplete reaction or cleavage can lead to the persistence of the chiral auxiliary or its derivatives as impurities in the final API.

The diagram below illustrates the conceptual workflow of using a chiral auxiliary in synthesis, highlighting where an impurity like this compound might arise.

Caption: Synthetic workflow illustrating the role of a chiral auxiliary and potential points of impurity generation.

Analytical Control Strategy: A Validated HPLC-UV Method

A robust and validated analytical method is crucial for the detection and quantification of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for impurity profiling of pharmaceutical compounds.[3][4]

Experimental Protocol: Stability-Indicating HPLC Method

The following protocol is a representative example of a stability-indicating HPLC method suitable for the analysis of Cabazitaxel and its impurities, adapted from published literature.[3][4]

1. Chromatographic Conditions:

-

Column: Welch Xtimate™ C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[3]

-

Mobile Phase A: 0.02 M Sodium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.[3]

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 30 70 30 | 35 | 70 | 30 |

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temperature: 40 °C.[3]

-

Detection Wavelength: 230 nm.[3]

-

Injection Volume: 10 µL.

2. Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., acetonitrile/water mixture). Further dilute to a known concentration for system suitability and quantification.

-

Sample Solution: Accurately weigh and dissolve the Cabazitaxel API or drug product in the diluent to a specified concentration.

3. System Suitability:

-

Perform replicate injections of the standard solution.

-

The relative standard deviation (RSD) of the peak area should be less than 2.0%.

-

Tailing factor and theoretical plates should meet the system suitability criteria of the validated method.

4. Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time relative to the reference standard.

-

Quantify the impurity using an external standard method, based on the peak area response.

The diagram below outlines the general workflow for impurity analysis in a quality control setting.

Caption: A typical workflow for pharmaceutical impurity analysis using HPLC.

Characterization and Regulatory Context

For regulatory submissions, comprehensive characterization of any impurity present at or above the identification threshold is required. This typically includes data from Mass Spectrometry (MS) to confirm the molecular weight and High-Resolution Mass Spectrometry (HRMS) for elemental composition, as well as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the structure. While specific spectral data for this compound is not publicly available in detail, a Certificate of Analysis (CoA) from a reputable supplier should provide this information.

The control of impurities in new drug substances is governed by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2). These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.

Conclusion

This compound, a process-related impurity originating from the synthetic pathway, requires careful monitoring and control to ensure the quality and safety of Cabazitaxel. Its role as a chiral auxiliary highlights the importance of understanding the entire manufacturing process in impurity profiling. The availability of a certified reference standard and a validated, stability-indicating analytical method, such as the HPLC-UV method detailed in this guide, are essential components of a robust quality control strategy. For drug development professionals, a thorough understanding of the origin, characterization, and control of such impurities is critical for successful regulatory submissions and for delivering a safe and effective therapeutic product to patients.

References

-

Li, C., Lan, G., Jiang, J., Sun, M., & Hang, T. (2015). Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel. Chromatographia, 78(9-10), 627–636. Available from: [Link]

-

Veeprho. (n.d.). Cabazitaxel Impurities and Related Compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel. Retrieved from [Link]

-

Hemchand, S., Babu, R. R. C., & Annapurna, M. M. (2018). Separation, Characterization and quantification of Impurities and Identification of stress degradants of Cabazitaxel by RP-HPLC and LC-ESI-MS techniques. Research Journal of Pharmacy and Technology, 11(11), 5133-5141. Available from: [Link]

-

Oriental Journal of Chemistry. (2017). Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method. Retrieved from [Link]

Sources

- 1. Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method – Oriental Journal of Chemistry [orientjchem.org]

- 2. veeprho.com [veeprho.com]

- 3. Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Determination of Cabazitaxel Impurity 15: A Comprehensive HPLC-UV Application Note

Abstract

This application note presents a robust and sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Cabazitaxel Impurity 15, a potential process-related impurity or degradant in Cabazitaxel drug substance and product. The method is designed to be stability-indicating and is based on a comprehensive review of existing analytical methodologies for Cabazitaxel and its related substances. This guide provides a detailed protocol, explains the scientific rationale behind the chosen parameters, and offers a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Imperative for Cabazitaxel Purity

Cabazitaxel, a potent second-generation taxane, is a critical therapeutic agent in the treatment of metastatic castration-resistant prostate cancer.[1] As a semi-synthetic derivative of a natural taxoid, its manufacturing process can lead to the formation of various impurities.[2] The presence of these impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, robust analytical methods are essential for the stringent control of impurities throughout the drug development and manufacturing lifecycle.

"this compound," chemically identified as (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid[3], is one such potential impurity. Its structural difference from the active pharmaceutical ingredient (API) necessitates a highly selective analytical method to ensure its effective separation and accurate quantification. This application note addresses this need by providing a detailed HPLC protocol tailored for researchers, scientists, and drug development professionals.

Method Rationale and Chromatographic Principles

The selection of the chromatographic conditions is paramount for achieving the desired separation of Cabazitaxel and its impurities. The principles of reverse-phase chromatography are leveraged to separate compounds based on their hydrophobicity.

-

Stationary Phase Selection: A C18 stationary phase is the industry standard for the analysis of taxanes due to its hydrophobicity, which provides excellent retention and resolution for these complex molecules.[1][4][5][6] A column with a smaller particle size (e.g., 3.5 µm) is chosen to enhance peak efficiency and resolution.

-

Mobile Phase Composition: The mobile phase consists of an aqueous component and an organic modifier.

-